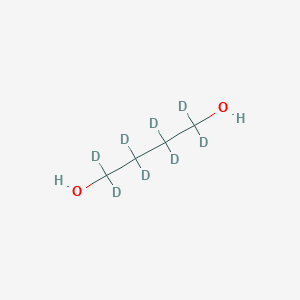

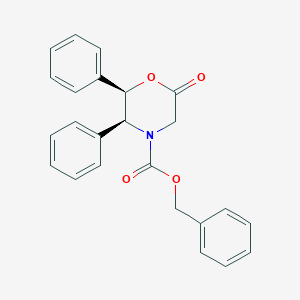

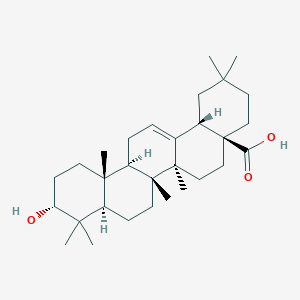

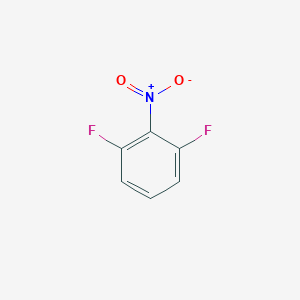

![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" appears to be a derivative of 4,4'-diaminodiphenylurea, which has been studied as a potential substitute for benzidine. The synthesis of 4,4'-diaminodiphenylurea involves a reaction between urea and para-phenyldiamine in water, which is described as straightforward, economical, and yielding a high-quality product . This compound has been used to prepare direct dyes for cotton, demonstrating good substantivity and light fastness when applied to fabric .

Synthesis Analysis

The synthesis of 4,4'-diaminodiphenylurea, which is structurally related to the compound , is achieved through a reaction of urea with para-phenyldiamine. This process is noted for its simplicity and cost-effectiveness, resulting in a product of high quality . Although the exact synthesis of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not detailed in the provided papers, it can be inferred that similar methods could be applied, possibly involving additional steps to introduce the hydrazinyl group.

Molecular Structure Analysis

While the molecular structure of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" is not explicitly analyzed in the provided papers, the structure of 4,4'-diaminodiphenylurea and its derivatives suggest a molecule with multiple reactive sites, including amine and imine functionalities . These reactive sites are likely to be involved in further chemical reactions, such as the formation of hydrazones, which are relevant in biological systems .

Chemical Reactions Analysis

The chemical reactions involving compounds with amine and imine groups, such as the formation of hydrazones, are of particular interest. The study on 4-aminophenylalanine (4a-Phe) as a catalyst for hydrazone ligations at low temperature and neutral pH indicates that aromatic amines can catalyze the formation of hydrazones from aldehydes and hydrazine-containing compounds . This suggests that "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" could potentially participate in similar reactions, given its structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" are not directly discussed in the provided papers. However, the properties of related compounds, such as 4,4'-diaminodiphenylurea, include good substantivity and light fastness when used as dyes on cotton . The presence of amine and imine groups in the molecule suggests that it would have nucleophilic characteristics, which are supported by the study on 4a-Phe catalysis, demonstrating the utility of such groups in biological systems .

科学研究应用

Tautomerism and Structural Analysis

Studies on compounds structurally related to "[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea" have explored their tautomeric forms and molecular structures. For instance, the tautomerism of guanidines and their derivatives has been a subject of interest, revealing insights into the behavior of such compounds in various solvents through NMR studies (Ghiviriga et al., 2009).

Antimicrobial and Antitumor Activities

Several studies have synthesized derivatives of hydrazinyl and iminourea compounds to evaluate their antimicrobial and antitumor properties. For example, nitrogen heterocycles derived from similar structures have shown promising in vitro antimicrobial and antitumor activity (El-Shenawy, 2016). Additionally, novel thioureas derived from 4-aminobenzohydrazide hydrazones have been evaluated for their antiviral, antitubercular, and anticancer activities, offering a new avenue for therapeutic agents (Çıkla, 2010).

Synthesis and Biological Evaluation

The synthesis of novel compounds from this chemical class has led to the discovery of substances with significant biological activities. Research on the synthesis of novel derivatives of imidazo[2,1-c][1,2,4]Triazine from 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones demonstrated notable antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics (El-aal et al., 2016).

Catalytic Applications and Biological Systems

Research into the applications of related compounds in catalysis and biological systems has provided insights into their utility in biochemical processes. For instance, 4-aminophenylalanine has been studied as a biocompatible nucleophilic catalyst for hydrazone ligations, showcasing the adaptability of such compounds in biological systems while maintaining effective catalytic properties (Blanden et al., 2011).

属性

CAS 编号 |

61566-10-7 |

|---|---|

产品名称 |

[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea |

分子式 |

C8H11N7O |

分子量 |

221.22 g/mol |

IUPAC 名称 |

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminourea |

InChI |

InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) |

InChI 键 |

LMEKTJOFIUHOPU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

规范 SMILES |

C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |

同义词 |

(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。